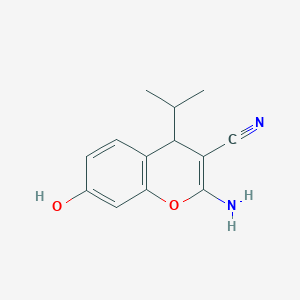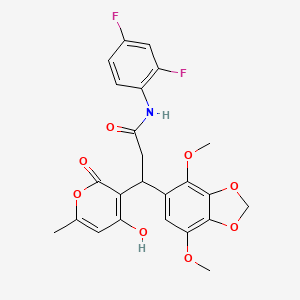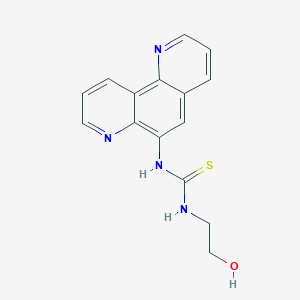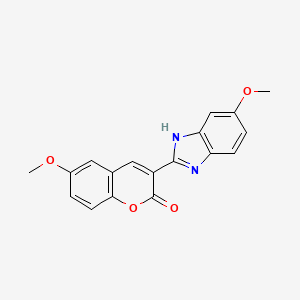
2-amino-7-hydroxy-4-(propan-2-yl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-hydroxy-4-isopropyl-4H-chromen-3-yl cyanide is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a cyanide group, which adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-hydroxy-4-isopropyl-4H-chromen-3-yl cyanide typically involves multi-component reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This reaction is often carried out under mild conditions, such as room temperature, and can be facilitated by various catalysts, including Lewis acids and bases .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques. The choice of solvents and catalysts is also crucial to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-hydroxy-4-isopropyl-4H-chromen-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can convert the cyanide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives with varying biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly for its antioxidant and antimicrobial properties.
Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of dyes and fluorescent probes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-4-isopropyl-4H-chromen-3-yl cyanide involves its interaction with various molecular targets. The compound can inhibit enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-chromen-3-yl cyanide: Lacks the hydroxyl and isopropyl groups, resulting in different reactivity and biological activity.
7-Hydroxy-4-methyl-2H-chromen-2-one: Known for its anticoagulant properties but lacks the amino and cyanide groups.
4-Isopropyl-2H-chromen-2-one: Shares the isopropyl group but differs in other functional groups, leading to distinct applications.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-propan-2-yl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-7(2)12-9-4-3-8(16)5-11(9)17-13(15)10(12)6-14/h3-5,7,12,16H,15H2,1-2H3 |
InChI Key |
XZULMDZCPVPLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(C=C(C=C2)O)OC(=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide](/img/structure/B11057069.png)
![Methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidin-1-yl}pyrrolidin-1-yl)benzoate](/img/structure/B11057074.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B11057078.png)
![3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile](/img/structure/B11057085.png)
![Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11057104.png)
![1-(3,4-Dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11057113.png)
![Ethyl 4-hydroxy-5-[1-(7-methoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057123.png)
![2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide](/img/structure/B11057131.png)
![7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11057135.png)



